1-butyl-2-(2,6-difluorophenyl)-1H-benzimidazole
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Overview
Description
1-BUTYL-2-(2,6-DIFLUOROPHENYL)-1H-1,3-BENZODIAZOLE is a compound belonging to the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of 1-BUTYL-2-(2,6-DIFLUOROPHENYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2,6-difluoroaniline with butyl bromide in the presence of a base, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-BUTYL-2-(2,6-DIFLUOROPHENYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BUTYL-2-(2,6-DIFLUOROPHENYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer, antihypertensive, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-BUTYL-2-(2,6-DIFLUOROPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-BUTYL-2-(2,6-DIFLUOROPHENYL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:
1-BUTYL-2-(4-FLUORO-PHENYL)-1H-BENZIMIDAZOLE-5-CARBONITRILE: Known for its antimicrobial activity.
1-BUTYL-2,3-DIMETHYLIMIDAZOLIUM HEXAFLUOROPHOSPHATE: Used in various industrial applications.
The uniqueness of 1-BUTYL-2-(2,6-DIFLUOROPHENYL)-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C17H16F2N2 |
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Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-butyl-2-(2,6-difluorophenyl)benzimidazole |
InChI |
InChI=1S/C17H16F2N2/c1-2-3-11-21-15-10-5-4-9-14(15)20-17(21)16-12(18)7-6-8-13(16)19/h4-10H,2-3,11H2,1H3 |
InChI Key |
ONLSFPPVROUGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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